(Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
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Overview
Description
(Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-chlorobenzylidene oxoindoline: This step involves the condensation of 2-chlorobenzaldehyde with oxoindoline under acidic conditions.
Thioxothiazolidinone formation: The intermediate is then reacted with thiosemicarbazide to form the thioxothiazolidinone ring.
Nicotinamide coupling: Finally, the thioxothiazolidinone intermediate is coupled with nicotinamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a subject of interest for pharmaceutical research.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chlorobenzylidene oxoindoline: Shares the oxoindoline core but lacks the thioxothiazolidinyl and nicotinamide groups.
Thioxothiazolidinone derivatives: Compounds with similar thioxothiazolidinone structures but different substituents.
Nicotinamide analogs: Compounds with variations in the nicotinamide moiety.
Uniqueness
(Z)-N-(5-(1-(2-chlorobenzyl)-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H15ClN4O3S2 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H15ClN4O3S2/c25-17-9-3-1-6-15(17)13-28-18-10-4-2-8-16(18)19(22(28)31)20-23(32)29(24(33)34-20)27-21(30)14-7-5-11-26-12-14/h1-12H,13H2,(H,27,30)/b20-19- |
InChI Key |
ASPVOXNFJWREFL-VXPUYCOJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)NC(=O)C5=CN=CC=C5)/C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)NC(=O)C5=CN=CC=C5)C2=O)Cl |
Origin of Product |
United States |
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